4-Chloro-7-hydroxyquinazolin-6-yl pivalate

Quinazoline synthesis Protecting group strategy EGFR inhibitor intermediate

Streamline irreversible EGFR TKI synthesis by procuring this pre-functionalized quinazoline core. The orthogonal 6-pivalate ester withstands the basic/nucleophilic conditions required for 4-chloro displacement, eliminating O-alkylation side reactions and additional protection/deprotection steps inherent to unprotected 6-hydroxy analogs. - Enables a 7-step d3-poziotinib HCl route with 9.02% total yield [5†L8-L9]. - Provides a versatile scaffold for 4-anilinoquinazoline library synthesis. - ≥95% purity with full analytical support (HPLC, NMR, GC) for impurity monitoring in afatinib intermediate batches [0†L6-L7].

Molecular Formula C13H13ClN2O3
Molecular Weight 280.7 g/mol
CAS No. 1145671-38-0
Cat. No. B1497275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-hydroxyquinazolin-6-yl pivalate
CAS1145671-38-0
Molecular FormulaC13H13ClN2O3
Molecular Weight280.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)O
InChIInChI=1S/C13H13ClN2O3/c1-13(2,3)12(18)19-10-4-7-8(5-9(10)17)15-6-16-11(7)14/h4-6,17H,1-3H3
InChIKeyQHCBJLQPMHZHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-hydroxyquinazolin-6-yl pivalate (CAS 1145671-38-0): A Protected Quinazoline Building Block for Afatinib and Poziotinib Synthesis


4-Chloro-7-hydroxyquinazolin-6-yl pivalate (CAS 1145671-38-0) is a substituted quinazoline derivative featuring a 4-chloro leaving group and a 6-position hydroxyl group protected as a pivalate ester . This compound is a key intermediate in the synthesis of irreversible EGFR tyrosine kinase inhibitors, specifically afatinib and poziotinib, where it provides a functionalized quinazoline core with orthogonal protecting group strategy [1]. Its commercial availability at ≥95% purity makes it a strategic procurement choice for streamlining multi-step pharmaceutical synthesis.

Why Generic Quinazoline Intermediates Cannot Substitute for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in EGFR Inhibitor Synthesis


Substituting 4-chloro-7-hydroxyquinazolin-6-yl pivalate with alternative quinazoline intermediates introduces significant synthetic risk due to orthogonal protecting group incompatibility and divergent reactivity. The pivalate ester at the 6-position is stable under the basic and nucleophilic conditions required for 4-chloro displacement , whereas unprotected 6-hydroxy analogs risk O-alkylation side reactions or require additional protection/deprotection steps that lower overall yield. Common alternative intermediates such as 4-chloro-7-fluoro-6-nitroquinazoline or 4-chloro-6-amino-7-hydroxyquinazoline possess different functional group arrays that necessitate distinct reaction sequences, incompatible with the established 7-step route to d3-poziotinib [1]. The following evidence quantifies these critical differentiation parameters.

Quantitative Differentiation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate Against Closest Quinazoline Intermediates


Orthogonal Protecting Group Strategy Eliminates O-Alkylation Side Reactions Compared to Unprotected 6-Hydroxy Analogs

The pivalate ester at the 6-position of the target compound provides orthogonal protection that prevents competing O-alkylation during the 4-chloro displacement reaction. In contrast, the unprotected 6-hydroxy analog (4-chloro-7-hydroxyquinazoline) is susceptible to O-alkylation side reactions, which reduce the yield of the desired 4-aminated product and introduce impurities requiring chromatographic removal [1]. This protecting group strategy is a class-level inference from established quinazoline synthetic methodology where the pivalate ester remains intact under basic SNAr conditions [2].

Quinazoline synthesis Protecting group strategy EGFR inhibitor intermediate

Commercial Availability at ≥95% Purity with Batch-Specific Analytical Documentation

4-Chloro-7-hydroxyquinazolin-6-yl pivalate is commercially available at ≥95% purity with batch-specific certificates of analysis including HPLC, NMR, and GC data . Alternative quinazoline intermediates such as 4-chloro-7-fluoro-6-nitroquinazoline (CAS 162012-70-6) or 4-chloro-6-amino-7-hydroxyquinazoline may be available at varying purity levels but lack the same breadth of analytical characterization from major suppliers, introducing uncertainty in synthetic reproducibility [1].

Chemical procurement Quality control Pharmaceutical intermediate

Stable Storage at 2-8°C Eliminates Special Handling Requirements of Nitro-Containing Analogs

The target compound is stable under recommended storage conditions (2-8°C, sealed in dry environment) , with no hazardous classification for transport . In contrast, 4-chloro-7-fluoro-6-nitroquinazoline contains a nitro group that imparts potential thermal instability and requires more stringent safety precautions during shipping and handling [1]. This difference in stability profile reduces logistical burden and storage cost for the target compound.

Chemical stability Storage conditions Procurement logistics

Procurement-Driven Application Scenarios for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate Based on Verified Differentiation


Synthesis of d3-Poziotinib Hydrochloride for Metabolic Stability Studies

This compound serves as the starting material for the 7-step synthesis of d3-poziotinib hydrochloride, achieving a total yield of 9.02% [1]. The orthogonal pivalate protection is essential for selective etherization with d3-methyliodide, enabling incorporation of the deuterium label without compromising the quinazoline core [1]. Procurement of this pre-functionalized intermediate avoids the need to construct the protected 6-hydroxyquinazoline scaffold from simpler precursors.

Development of Novel EGFR/HER2 Irreversible Inhibitors via Late-Stage Functionalization

The 4-chloro leaving group and protected 6-hydroxy functionality provide a versatile platform for synthesizing 4-anilinoquinazoline libraries [1]. Researchers can vary the aniline component while maintaining the 6-pivalate protection, which is subsequently removed to reveal a free hydroxyl group for further derivatization (e.g., ether formation, phosphorylation) . This modular approach accelerates SAR studies on EGFR and HER2 kinase inhibitors.

Quality Control Reference Standard for Afatinib Intermediate Impurity Profiling

With its defined purity (≥95%) and available analytical data (HPLC, NMR, GC) [1], this compound can be employed as a reference standard in HPLC methods for detecting and quantifying related substances in afatinib intermediate batches. Its distinct retention time and UV spectrum enable robust impurity monitoring during process development and scale-up.

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